An In-depth Technical Guide to 2-Bromobutane-D9: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 2-Bromobutane-D9: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of 2-Bromobutane-D9 (sec-Butyl-D9 Bromide), a deuterated analog of 2-bromobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, specifications, and critical applications of this isotopically labeled compound. The primary focus is on its role as an internal standard in quantitative mass spectrometry, a technique fundamental to modern analytical chemistry.
Introduction to 2-Bromobutane-D9: The Power of Isotopic Labeling
2-Bromobutane-D9 is a stable, non-radioactive isotopically labeled version of 2-bromobutane where nine hydrogen atoms have been substituted with deuterium. This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher molecular weight. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based methods.[1][2]
The near-identical physicochemical properties of deuterated standards to their native analytes ensure they exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and similar response to matrix effects allow for highly accurate and precise quantification, as the internal standard effectively normalizes for variations in extraction efficiency, injection volume, and instrument response.[1][2]
Physicochemical Properties and Specifications
The physical properties of 2-Bromobutane-D9 are not extensively documented in publicly available literature. However, they are expected to be very similar to those of the non-deuterated 2-bromobutane, with slight increases in boiling point, density, and refractive index due to the greater mass of deuterium compared to hydrogen.
Table 1: Physicochemical Properties and Specifications
| Property | 2-Bromobutane (Non-deuterated) | 2-Bromobutane-D9 (Deuterated) | Source(s) |
| CAS Number | 78-76-2 | 202392-72-1 | [3][4][5][6] |
| Molecular Formula | C4H9Br | C4D9Br | [4][5] |
| Molecular Weight | 137.02 g/mol | ~146.07 g/mol | [4][5] |
| Appearance | Colorless to pale-yellow liquid with a pleasant odor | Expected to be a colorless liquid | [7][8] |
| Boiling Point | 91 °C | Not explicitly available, expected to be slightly higher than 91 °C | [3][7] |
| Melting Point | -112 °C | Not explicitly available | [7] |
| Density | 1.255 g/mL at 25 °C | Not explicitly available, expected to be slightly higher than 1.255 g/mL | [3][7] |
| Refractive Index (n20/D) | ~1.437 | Not explicitly available | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | Expected to be insoluble in water | [8] |
| Storage Conditions | 2-8°C Refrigerator | [5][6] | |
| Typical Isotopic Purity | Not Applicable | ≥99 atom % D | |
| Typical Chemical Purity | ≥98% |
Core Application: The Gold Standard for Quantitative Analysis
The primary and most significant application of 2-Bromobutane-D9 is its use as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is considered best practice in bioanalytical method validation by regulatory bodies like the FDA and EMA.
The rationale for using a stable isotope-labeled internal standard lies in its ability to compensate for analytical variability.[1] Since the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same sample preparation steps (extraction, derivatization) and potential for loss as the analyte of interest. By measuring the ratio of the analyte to the internal standard, any losses or variations are effectively canceled out, leading to more accurate and reproducible results.[1][2] This is particularly crucial when dealing with complex matrices such as blood, plasma, urine, and environmental samples, where matrix effects can cause ion suppression or enhancement.[1]
Synthesis and Isotopic Labeling Overview
While specific proprietary synthesis methods may vary, 2-Bromobutane-D9 is typically synthesized from a deuterated precursor. A common method for preparing non-deuterated 2-bromobutane is through the reaction of 2-butanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[9][10]
Therefore, a plausible synthetic route for 2-Bromobutane-D9 involves the use of commercially available 2-Butanol-D10. The hydroxyl group of the deuterated alcohol is protonated by the acid, forming a good leaving group (water). Subsequent nucleophilic attack by the bromide ion results in the formation of 2-Bromobutane-D9.
Quality Control and Analytical Characterization
The utility of 2-Bromobutane-D9 as an internal standard is critically dependent on its chemical and isotopic purity.
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Chemical Purity: This is typically assessed by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). A high chemical purity (typically >98%) ensures that the standard itself does not introduce interfering impurities into the analysis.
-
Isotopic Purity (Isotopic Enrichment): This is determined by Mass Spectrometry. High isotopic purity (e.g., >99 atom % D) is essential to prevent "crosstalk" between the mass channels of the analyte and the internal standard. This ensures that the signal measured for the internal standard is not artificially inflated by the presence of unlabeled or partially labeled molecules. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the extent and position of deuteration.
Experimental Protocol: Quantification of an Analyte using 2-Bromobutane-D9 as an Internal Standard in GC-MS
This section provides a generalized, step-by-step protocol for the use of 2-Bromobutane-D9 as an internal standard in a typical GC-MS workflow. This protocol should be adapted and optimized for the specific analyte and matrix being investigated.
Objective: To accurately quantify a target analyte in a complex matrix.
Materials:
-
Target analyte standard
-
2-Bromobutane-D9 (internal standard)
-
Sample matrix (e.g., plasma, soil extract)
-
Appropriate solvents for extraction and dilution (e.g., ethyl acetate, hexane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the target analyte at a known concentration.
-
Prepare a stock solution of 2-Bromobutane-D9 at a known concentration.
-
Create a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix.
-
Add a constant, known amount of the 2-Bromobutane-D9 internal standard stock solution to each calibration standard and to the unknown samples.
-
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To 1 mL of each calibration standard and unknown sample, add the predetermined amount of 2-Bromobutane-D9 internal standard.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted extract onto the GC-MS system.
-
The GC oven temperature program, carrier gas flow rate, and other parameters should be optimized to achieve good chromatographic separation of the analyte and internal standard.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor at least one characteristic ion for the analyte and one for 2-Bromobutane-D9.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.
-
Safety and Handling
2-Bromobutane-D9 should be handled with the same precautions as its non-deuterated analog. 2-Bromobutane is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[5][6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
2-Bromobutane-D9 is an invaluable tool for researchers and scientists requiring accurate and precise quantification of analytes in complex matrices. Its properties as a stable isotope-labeled internal standard make it a cornerstone of robust analytical methodologies in fields ranging from pharmaceutical development to environmental monitoring. Understanding its properties, proper application, and handling is essential for achieving high-quality, reliable data.
References
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Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]
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2-Bromobutane | C4H9Br | CID 6554 - PubChem. Available at: [Link]
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Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. Available at: [Link]
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CAS No : 202392-72-1| Chemical Name : 2-Bromobutane-d9 | Pharmaffiliates. Available at: [Link]
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CAS No : 202392-72-1 | Chemical Name : 2-Bromobutane-d9 | Pharmaffiliates. Available at: [Link]
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Preparation of sec-butyl bromide (2-bromobutane; butane, 2-bromo - PrepChem.com. Available at: [Link]
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Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed. Available at: [Link]
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Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites | Request PDF - ResearchGate. Available at: [Link]
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How to prepare 2-bromobutane from 1-butanol? [closed] - Chemistry Stack Exchange. Available at: [Link]
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